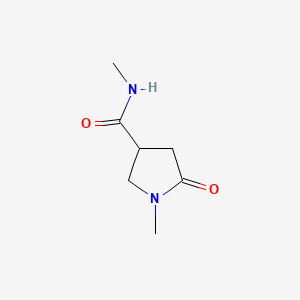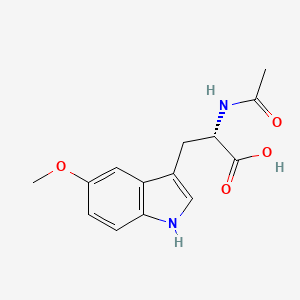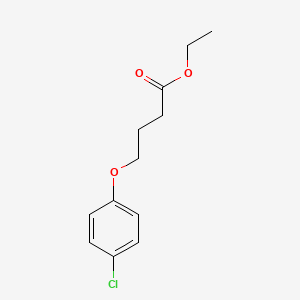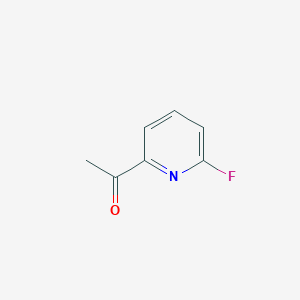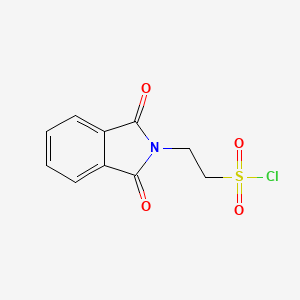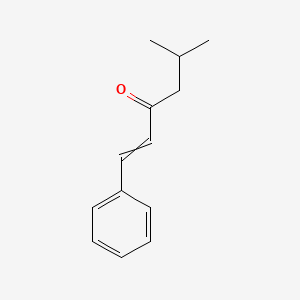
Isobutylstyrylketon
Übersicht
Beschreibung
Isobutyl Styryl Ketone: is an organic compound with the molecular formula C13H16O . It is also known by its systematic name 5-Methyl-1-phenyl-1-hexen-3-one . This compound is a colorless to yellow liquid at room temperature and is characterized by its aromatic ketone structure, which includes an α,β-unsaturated carbonyl group .
Wissenschaftliche Forschungsanwendungen
Isobutyl Styryl Ketone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
Target of Action
Isobutyl Styryl Ketone, also known as 5-Methyl-1-phenylhex-1-en-3-one or 1-Hexen-3-one, 5-methyl-1-phenyl-, is an α,β-unsaturated aromatic ketone
Mode of Action
The mode of action of Isobutyl Styryl Ketone involves its interaction with these targets. As an α,β-unsaturated ketone, Isobutyl Styryl Ketone can undergo Michael addition reactions with nucleophiles, leading to changes in the biomolecules it interacts with . The exact nature of these changes would depend on the specific targets and the context of the interaction.
Biochemical Pathways
Isobutyl Styryl Ketone may affect various biochemical pathways due to its potential to interact with different biomolecules. For instance, α,β-unsaturated ketones are involved in the atmospheric oxidation process . .
Result of Action
The molecular and cellular effects of Isobutyl Styryl Ketone’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential to react with nucleophiles, it could cause modifications to proteins or other biomolecules, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isobutyl Styryl Ketone. For instance, its reactivity and stability could be affected by factors such as pH and temperature. Additionally, its efficacy could be influenced by the presence of other substances that could react with it or alter its distribution or metabolism .
Biochemische Analyse
Biochemical Properties
1-Hexen-3-one, 5-methyl-1-phenyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The nature of these interactions often involves the formation of transient complexes, where the ketone group of 1-Hexen-3-one, 5-methyl-1-phenyl- forms hydrogen bonds with the active site residues of the enzymes .
Cellular Effects
1-Hexen-3-one, 5-methyl-1-phenyl- has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within the cell . Additionally, it may alter metabolic pathways by interacting with key enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of action of 1-Hexen-3-one, 5-methyl-1-phenyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, the ketone group of 1-Hexen-3-one, 5-methyl-1-phenyl- can form covalent bonds with nucleophilic residues in the active sites of enzymes, resulting in enzyme inhibition . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hexen-3-one, 5-methyl-1-phenyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to 1-Hexen-3-one, 5-methyl-1-phenyl- can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1-Hexen-3-one, 5-methyl-1-phenyl- vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on physiological functions becomes significant only above a certain concentration .
Metabolic Pathways
1-Hexen-3-one, 5-methyl-1-phenyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form more polar metabolites . These metabolites may then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 1-Hexen-3-one, 5-methyl-1-phenyl- is transported and distributed through interactions with specific transporters and binding proteins. For example, it may bind to albumin in the bloodstream, which facilitates its transport to various tissues . The compound’s localization and accumulation within cells can be influenced by its lipophilicity and the presence of specific transporters that mediate its uptake and efflux .
Subcellular Localization
The subcellular localization of 1-Hexen-3-one, 5-methyl-1-phenyl- can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these organelles can influence its interactions with other biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobutyl Styryl Ketone can be synthesized through various methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of Isobutyl Styryl Ketone often involves the use of catalytic processes. For instance, the one-pot liquid-phase synthesis using bifunctional ion-exchange resins incorporating metallic palladium or copper nanoparticles has been explored. This method offers high selectivity and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyl Styryl Ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic addition
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
- Benzalacetone
- Ethyl Styryl Ketone
- Isopropyl Styryl Ketone
- Thiophene Analogs
Comparison: Isobutyl Styryl Ketone is unique due to its specific structure, which includes an isobutyl group attached to the styryl ketone framework. This structural feature imparts distinct chemical and physical properties, such as its reactivity and stability, compared to other similar compounds .
Eigenschaften
IUPAC Name |
(E)-5-methyl-1-phenylhex-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCDRTZBYXKII-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062687, DTXSID701292037 | |
| Record name | 1-Hexen-3-one, 5-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E)-5-Methyl-1-phenyl-1-hexen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60796-12-5, 2892-18-4 | |
| Record name | (1E)-5-Methyl-1-phenyl-1-hexen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60796-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylstyryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E)-5-Methyl-1-phenylhex-1-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060796125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styryl isobutyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Styryl isobutyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexen-3-one, 5-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexen-3-one, 5-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E)-5-Methyl-1-phenyl-1-hexen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E)-5-methyl-1-phenylhex-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.236.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-methyl-1-phenylhex-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLSTYRYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGH79M666G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Methyl-1-phenylhex-1-en-3-one synthesized?
A1: 5-Methyl-1-phenylhex-1-en-3-one can be synthesized via an aldol condensation reaction. [] This involves reacting diacetone alcohol with benzaldehyde in the presence of a base, such as calcium hydroxide. This reaction initially forms 4-benzylidene-5-hydroxy-5-methyl-1-phenylhex-1-en-3-one, which then dehydrates to yield the final product, 5-Methyl-1-phenylhex-1-en-3-one (dibenzylidene acetone). This method is advantageous due to its high yield, cost-effective catalyst, straightforward workup, and simplified purification process. []
Q2: Does 5-Methyl-1-phenylhex-1-en-3-one exhibit any biological activity?
A2: Research suggests that 5-Methyl-1-phenylhex-1-en-3-one, identified as a volatile organic compound (VOC), demonstrates antifungal properties. [] Specifically, it is produced by the nematode endosymbiotic bacterium Xenorhabdus bovienii and exhibits inhibitory effects against the fungal pathogen Fusarium solani NK-NH1. While the exact mechanism of action is still under investigation, transcriptomic analysis of F. solani exposed to this compound revealed significant changes in gene expression. Notably, genes associated with essential cellular processes like ribosome biogenesis, oxidative phosphorylation, cell cycle regulation, meiosis, DNA replication, and autophagy were significantly affected, suggesting a multi-faceted inhibitory mechanism. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






